N,N'-[(3-phenoxyphenyl)methylene]dibenzamide
Overview
Description
N,N'-[(3-phenoxyphenyl)methylene]dibenzamide is a useful research compound. Its molecular formula is C27H22N2O3 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.16304257 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Characterization
In the study of novel aromatic polyimides, diamines were synthesized and polymerized with various anhydrides to create polymers with high solubility in organic solvents and significant thermal stability. These polymers' degradation temperatures ranged from 240°C to 550°C, and their glass transition temperatures (Tg) varied from 168°C to 254°C, indicating their potential for high-performance applications (Butt et al., 2005).
Molecular Characterization and Nonlinear Optical Properties
Research on hydrazones, which share a structural motif with N,N'-[(3-phenoxyphenyl)methylene]dibenzamide, revealed their third-order nonlinear optical properties. These compounds exhibited two-photon absorption at 532 nm, suggesting their potential use in optical device applications like optical limiters and switches (Naseema et al., 2010).
Catalysis and Material Science
Zirconium complexes of amine-bis(phenolate) ligands were investigated for their catalytic performance in 1-hexene polymerization. Structural modifications to the ligands resulted in a wide range of catalyst reactivities, demonstrating the impact of molecular structure on catalytic efficiency (Tshuva et al., 2001).
Environmental Science and Photocatalysis
The photocatalytic degradation of environmental pollutants like propyzamide was enhanced by using TiO2-loaded adsorbents. This approach concentrated low-concentration substrates on the adsorbent's surface, boosting the rate of mineralization and reducing intermediate concentrations (Torimoto et al., 1996).
Antioxidant Research
Studies on sterically hindered phenols related to this compound demonstrated potential antioxidant activities. These compounds were synthesized and their hydrogen bonding capabilities were explored, indicating their use as antioxidants (Storozhok et al., 2013).
Properties
IUPAC Name |
N-[benzamido-(3-phenoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-26(20-11-4-1-5-12-20)28-25(29-27(31)21-13-6-2-7-14-21)22-15-10-18-24(19-22)32-23-16-8-3-9-17-23/h1-19,25H,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJGGWLCQXVGMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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